

"5-Bromo-4-methoxy-6-methylpyrimidine" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-4-methoxy-6-methylpyrimidine

Cat. No.: B1526251

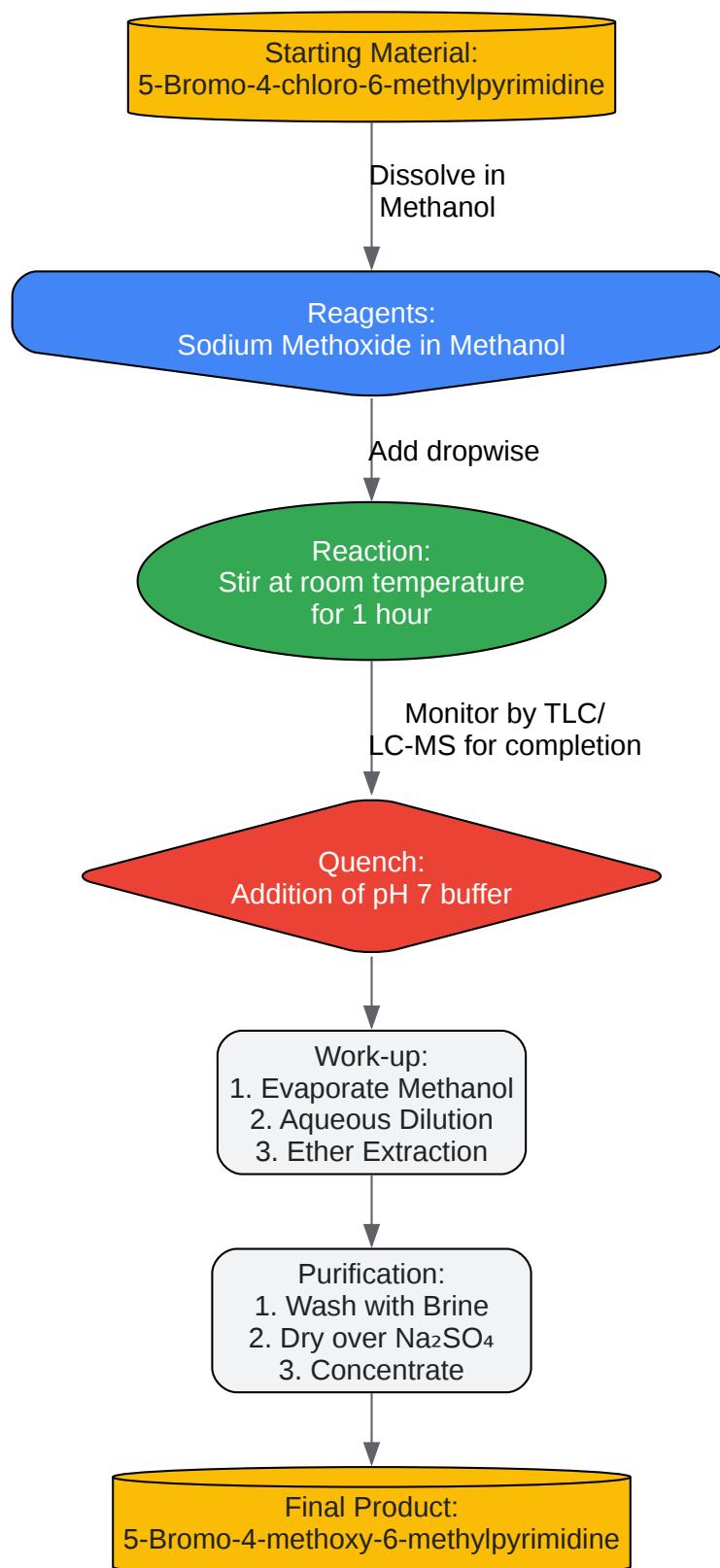
[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-4-methoxy-6-methylpyrimidine** for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **5-Bromo-4-methoxy-6-methylpyrimidine**. This halogenated pyrimidine is a valuable heterocyclic building block, strategically designed for facile diversification through modern synthetic methodologies. We will delve into its core molecular attributes, synthesis, spectroscopic characterization, and its strategic application in the discovery of novel chemical entities.

Core Molecular Attributes

5-Bromo-4-methoxy-6-methylpyrimidine is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The key functional handles—a bromine atom at the C5 position, a methoxy group at C4, and a methyl group at C6—provide a unique combination of steric and electronic properties that can be exploited in molecular design and synthesis.


Caption: Chemical structure of **5-Bromo-4-methoxy-6-methylpyrimidine**.

The quantitative physicochemical properties are summarized below for rapid reference.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1]
Molecular Weight	203.04 g/mol	[1]
CAS Number	4319-87-3	[1]
Appearance	Solid (Typical)	N/A
Canonical SMILES	COCl=NC=C(C(=N1)C)Br	N/A

Synthesis and Purification

The preparation of **5-Bromo-4-methoxy-6-methylpyrimidine** is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable strategy involves the displacement of a more labile leaving group, typically a chloride, from the pyrimidine core with a methoxide source. The choice of a chlorinated precursor is strategic due to its higher reactivity compared to the C-Br bond under the chosen conditions, allowing for selective functionalization.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-4-methoxy-6-methylpyrimidine**.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of **5-bromo-4-methoxy-6-methylpyrimidine**.^[1]

- Reaction Setup: Dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq) in methanol (approx. 25 mL per gram of starting material).
- Reagent Addition: While stirring the solution at room temperature, add a 25 wt% solution of sodium methoxide in methanol (1.8 eq) dropwise.
- Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
- Quenching: Upon completion, carefully quench the reaction by adding a pH 7 buffer solution.
- Solvent Removal: Remove the bulk of the methanol via distillation under reduced pressure.
- Extraction: Dilute the remaining aqueous phase with water and extract the product three times with diethyl ether.
- Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical for any synthetic building block. The following data provides the expected spectroscopic signature for **5-Bromo-4-methoxy-6-methylpyrimidine**.

Data Summary

Technique	Data	Interpretation	Source
¹ H NMR	δ 8.48 (s, 1H), 4.00 (s, 3H), 2.54 (s, 3H)	The singlet at 8.48 ppm corresponds to the lone pyrimidine proton (H2). The singlets at 4.00 ppm and 2.54 ppm represent the methoxy (-OCH ₃) and methyl (-CH ₃) protons, respectively.	[1]
Mass Spec (ES)	m/z 204 [M+H] ⁺	The mass-to-charge ratio corresponds to the protonated molecule, confirming a molecular weight of ~203 g/mol. The characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br) would also be expected.	[1]

Standard Protocols for Data Acquisition

The following are generalized yet robust methods for acquiring high-quality spectroscopic data for pyrimidine derivatives.[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[\[3\]](#)

- ^{13}C NMR Acquisition: Using the same sample, acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans (1024-4096) and a longer relaxation delay (2-10 seconds) are typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[2]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Reactivity and Applications in Drug Discovery

Halogenated heteroaromatic rings are foundational building blocks in modern medicinal chemistry.[4] The C5-bromo substituent on **5-Bromo-4-methoxy-6-methylpyrimidine** is particularly valuable as it serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[4][5]

This capability allows for the rapid, modular synthesis of large libraries of compounds where the C5 position is decorated with a diverse array of substituents (e.g., aryl, heteroaryl, alkyl, or amino groups). This approach, often referred to as parallel synthesis or diversity-oriented synthesis, is a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.[6][7]

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

The pyrimidine core itself is a "privileged scaffold," frequently found in kinase inhibitors and other targeted therapeutics where it can form critical hydrogen bond interactions within the ATP-binding site of enzymes.[7] By using **5-Bromo-4-methoxy-6-methylpyrimidine**, researchers can rapidly explore the structure-activity relationship (SAR) at the C5 position, optimizing for potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-bromo-4-methoxy-6-methylpyrimidine | 4319-87-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["5-Bromo-4-methoxy-6-methylpyrimidine" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1526251#5-bromo-4-methoxy-6-methylpyrimidine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com